1-(fluorosulfonyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(Fluorosulfonyl)-1H-pyrazole-3-carboxylic acid is a compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound is characterized by the presence of a fluorosulfonyl group attached to a pyrazole ring, which imparts unique chemical properties and reactivity. The fluorosulfonyl group is known for its stability and reactivity, making it a valuable functional group in various chemical transformations.
Preparation Methods
The synthesis of 1-(fluorosulfonyl)-1H-pyrazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the direct fluorosulfonylation of pyrazole derivatives using fluorosulfonylating agents such as sulfuryl fluoride (SO2F2) or fluorosulfonyl radicals . The reaction conditions typically involve the use of a suitable solvent, such as acetonitrile, and a base, such as triethylamine, to facilitate the reaction. The reaction is usually carried out at room temperature or under mild heating to achieve high yields of the desired product.
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for the efficient and consistent production of the compound on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
1-(Fluorosulfonyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles, such as amines, alcohols, or thiols, to form corresponding sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfonic acid derivatives or reduction reactions to form sulfinic acid derivatives.
Coupling Reactions: The fluorosulfonyl group can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds with various aryl or alkyl groups.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Fluorosulfonyl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(fluorosulfonyl)-1H-pyrazole-3-carboxylic acid involves the reactivity of the fluorosulfonyl group with nucleophiles. This reactivity allows the compound to form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic sites.
Comparison with Similar Compounds
1-(Fluorosulfonyl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
Sulfonyl Fluorides: These compounds share the fluorosulfonyl functional group and exhibit similar reactivity and stability.
Pyrazole Derivatives: Compounds with pyrazole rings but different substituents can be compared in terms of their chemical properties and reactivity.
The uniqueness of this compound lies in the combination of the fluorosulfonyl group and the pyrazole ring, which imparts distinct chemical properties and reactivity compared to other sulfonyl fluorides or pyrazole derivatives.
Properties
CAS No. |
2639451-18-4 |
---|---|
Molecular Formula |
C4H3FN2O4S |
Molecular Weight |
194.1 |
Purity |
95 |
Origin of Product |
United States |
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